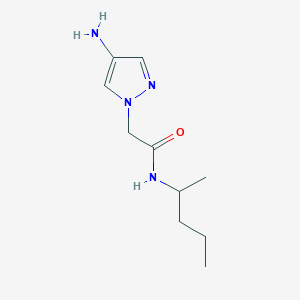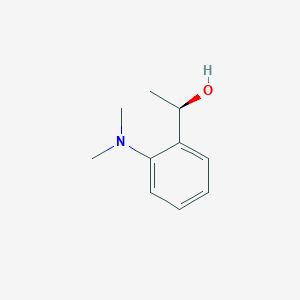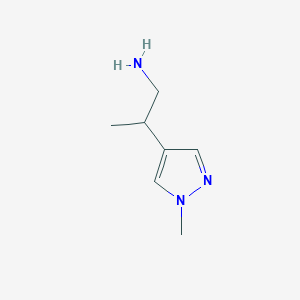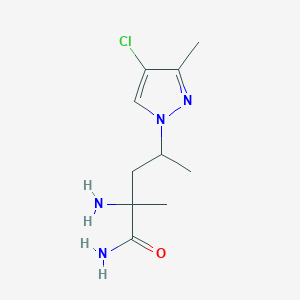
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Amination: The pyrazole ring can be aminated using an appropriate amine source, such as ammonia or an amine salt.
Acetamide Formation: The final step involves the acylation of the aminopyrazole with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide moiety might enhance binding affinity or specificity.
類似化合物との比較
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetamide: Lacks the pentan-2-yl group, which might affect its solubility and biological activity.
N-(Pentan-2-yl)acetamide: Lacks the pyrazole ring, which is crucial for its potential biological activity.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is unique due to the combination of the pyrazole ring and the acetamide moiety, which might confer specific biological activities and chemical properties not found in similar compounds.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
2-(4-aminopyrazol-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-3-4-8(2)13-10(15)7-14-6-9(11)5-12-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,13,15) |
InChIキー |
VTSBUUJTZTVZQI-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)NC(=O)CN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)

![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)





![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)

